

molecular weight and formula of m-nitrobenzoyl azide

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *m*-Nitrobenzoyl azide

Cat. No.: B3051654

[Get Quote](#)

An In-depth Technical Guide to **m-Nitrobenzoyl Azide** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **m-nitrobenzoyl azide**, a versatile intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a building block for more complex molecules.

Core Properties of m-Nitrobenzoyl Azide

m-Nitrobenzoyl azide is an organic compound featuring both a nitro group and an azide functional group attached to a benzoyl scaffold. These functionalities impart a unique reactivity profile, making it a subject of interest for various chemical transformations.

Property	Data	Reference
Chemical Formula	C ₇ H ₄ N ₄ O ₃	[1]
Molecular Weight	192.13 g/mol	[1]
Appearance	White precipitate/crystalline solid	[1]
Melting Point	68 °C (crude)	[1]

Synthesis of m-Nitrobenzoyl Azide

The synthesis of **m-nitrobenzoyl azide** is typically achieved through the reaction of m-nitrobenzoyl chloride with an azide salt, such as sodium azide. The precursor, m-nitrobenzoyl chloride, can be prepared from m-nitrobenzoic acid.

Experimental Protocol: Preparation of m-Nitrobenzoyl Chloride

A common method for the synthesis of m-nitrobenzoyl chloride involves the reaction of m-nitrobenzoic acid with thionyl chloride[1].

Materials:

- m-Nitrobenzoic acid
- Thionyl chloride

Procedure:

- In a round-bottomed flask equipped with a reflux condenser and a gas-absorption trap, combine m-nitrobenzoic acid (1.2 moles) and thionyl chloride (4.2 moles)[1].
- Heat the mixture on a steam bath for 3 hours[1].
- After the reaction is complete, arrange the apparatus for distillation and remove the excess thionyl chloride at the temperature of the steam bath[1].
- Transfer the residue to a Claisen flask and distill under reduced pressure to obtain m-nitrobenzoyl chloride[1].

Experimental Protocol: Synthesis of m-Nitrobenzoyl Azide

The following protocol is adapted from a procedure published in Organic Syntheses[1].

Materials:

- m-Nitrobenzoyl chloride
- Sodium azide
- Acetone (dried)
- Water

Procedure:

- In a round-bottomed flask fitted with a mechanical stirrer, dissolve sodium azide (1.2 moles) in 500 ml of water[1]. Maintain the temperature of the flask at 20–25 °C using a water bath[1].
- Prepare a solution of m-nitrobenzoyl chloride (1 mole) in 300 ml of dried acetone[1].
- While stirring the sodium azide solution, add the m-nitrobenzoyl chloride solution dropwise over approximately 1 hour. **m-Nitrobenzoyl azide** will precipitate as a white solid[1].
- Continue stirring for 30 minutes after the addition is complete[1].
- Add 500 ml of water and stir for an additional 30 minutes[1].
- Collect the precipitated **m-nitrobenzoyl azide** by suction filtration, wash with water, and air-dry[1]. The yield of the crude product is typically high (around 98%)[1].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [molecular weight and formula of m-nitrobenzoyl azide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3051654#molecular-weight-and-formula-of-m-nitrobenzoyl-azide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com